
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is a halogenated aromatic compound that is not commonly produced in technical quantities but can be found in the environment. It is part of a broader class of organohalogens that can have both biogenic and anthropogenic origins. The presence of bromo- and chloro- substituents on the benzene ring suggests potential reactivity and applications in various organic transformations .
Synthesis Analysis
Synthesis of halogenated benzene derivatives often involves regioselective halogenation, as seen in the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on the formation of benzynes . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, indicating that similar strategies could be applied to synthesize the compound . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration also highlights the potential for introducing various functional groups onto the benzene ring .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized by X-ray diffraction, as seen in the case of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene and 1-bromo-2,3,5,6-tetramethylbenzene . These studies reveal the crystal structures and conformations of the molecules, which can be significantly different in various crystalline environments. The presence of bromo- and chloro- substituents can lead to various intermolecular interactions, such as halogen bonding, which are important structural determinants .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to different bromination products, including the formation of bromomethyl groups . This suggests that the compound could also undergo similar bromination reactions. Additionally, the presence of bromo- and chloro- substituents can influence the reactivity towards the formation of other derivatives, as seen in the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The crystal structure determinations of various bromo- and bromomethyl-substituted benzenes reveal different packing motifs and intermolecular interactions, which can affect the compound's properties . Spectroscopic techniques such as Raman and FT-IR are used to investigate the molecular conformation and vibrational spectra, providing insights into the physical properties of these compounds . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrate how solvents can influence the crystal structures and, consequently, the physical properties of these compounds .
Applications De Recherche Scientifique
Halogenation and Derivative Formation
The compound 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, through processes like bromination and chlorination, serves as a precursor or intermediate in synthesizing various complex molecules. These processes involve the regioselective addition of halogen atoms to aromatic compounds, leading to a range of derivatives with potential applications in different fields, including material science and pharmaceuticals. This was demonstrated in studies where different halogenation products were isolated and characterized, including ones involving bromomethyl groups, showing the versatility of such compounds in synthetic chemistry (Aitken et al., 2016).
Synthesis of Small Molecular Antagonists
Compounds like 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene are used in the synthesis of small molecular antagonists, which are compounds that can inhibit specific biological processes. These antagonists are often used in drug development, especially for targeting specific receptors in the body, such as the CCR5 receptor involved in HIV-1 infection. The synthesis involves multiple steps, including the preparation of intermediates, bromination, and further reactions to produce the final antagonist compounds (Cheng De-ju, 2015).
Formation of Molecular Scaffolds
Halogenated compounds, such as 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, serve as scaffolds for constructing more complex molecular architectures. These scaffolds are crucial in the design and synthesis of molecular receptors, which have applications in sensing, catalysis, and as pharmaceutical agents. The process involves halogenation and subsequent reactions to introduce different functional groups, providing the necessary structural diversity and complexity (Wallace et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXPDUDLFKNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

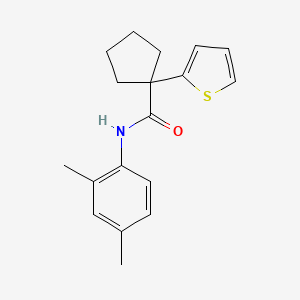
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
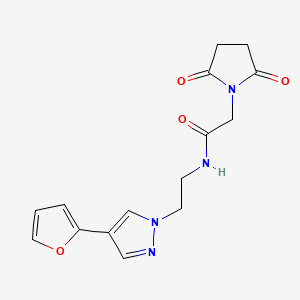
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)
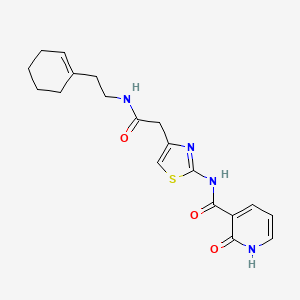
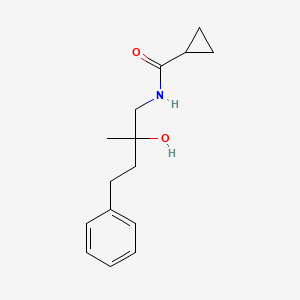
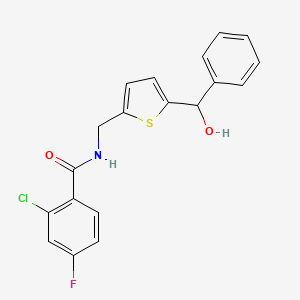

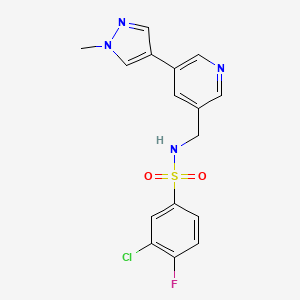

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
